2-(4-Fluorophenoxy)ethanesulfonyl fluoride CAS number and safety data
2-(4-Fluorophenoxy)ethanesulfonyl fluoride CAS number and safety data
SuFEx-Enabled Covalent Probe & Linker Chemistry
Executive Summary
2-(4-Fluorophenoxy)ethanesulfonyl fluoride (CAS: 2137800-10-1 ) is a specialized organosulfur compound utilized primarily in Sulfur-Fluoride Exchange (SuFEx) click chemistry and Activity-Based Protein Profiling (ABPP) . As a derivative of ethenesulfonyl fluoride (ESF), it functions as a "warhead" capable of covalently modifying nucleophilic amino acid residues (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets.
This guide details the physicochemical properties, safety protocols, synthesis methodology, and mechanistic applications of this compound for researchers in medicinal chemistry and chemical biology.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-(4-Fluorophenoxy)ethanesulfonyl fluoride |
| CAS Number | 2137800-10-1 |
| Molecular Formula | C₈H₈F₂O₃S |
| Molecular Weight | 222.21 g/mol |
| Physical State | White to off-white solid or crystalline powder |
| Solubility | Soluble in DMSO, Acetonitrile (MeCN), DCM, Chloroform |
| Reactivity Class | SuFEx Electrophile (Michael Adduct of ESF) |
| Storage | -20°C, Hygroscopic (Store under inert gas) |
Safety & Handling (GHS Classification)
Warning: Sulfonyl fluorides are potent electrophiles and must be treated as corrosive and toxic. While specific SDS data for this exact catalog number is often limited, it shares the hazard profile of the sulfonyl fluoride class (e.g., PMSF, ESF).
Hazard Statements
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H314: Causes severe skin burns and eye damage.[1]
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H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
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EUH029: Contact with water liberates toxic gas (HF potential upon hydrolysis).
Critical PPE & Engineering Controls
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Respiratory: Work strictly within a chemical fume hood.
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Skin: Double-gloving (Nitrile) is recommended due to the high permeability of fluorinated sulfur compounds.
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Eyes: Chemical splash goggles or face shield.
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Decontamination: In case of spill, neutralize with 5% aqueous NaOH or saturated sodium bicarbonate to hydrolyze the sulfonyl fluoride to the sulfonate (non-reactive).
Synthesis Protocol: Michael Addition Workflow
The most robust route to 2-(4-Fluorophenoxy)ethanesulfonyl fluoride is the base-catalyzed Michael addition of 4-fluorophenol to Ethenesulfonyl Fluoride (ESF) . This "Click" reaction is highly atom-economic.
Reagents
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Substrate: 4-Fluorophenol (1.0 equiv)
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Warhead Precursor: Ethenesulfonyl Fluoride (ESF) (1.1 equiv)[2]
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Catalyst: Triethylamine (Et₃N) or DBU (0.05 – 0.1 equiv)
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Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology
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Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).
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Dissolution: Dissolve 4-Fluorophenol in anhydrous DCM (0.2 M concentration).
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Activation: Add catalytic base (Et₃N) and stir for 5 minutes at Room Temperature (RT).
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Addition: Add ESF dropwise via syringe. Caution: ESF is a volatile lachrymator.
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Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of phenol) or LC-MS.
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Quench & Workup:
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Dilute with DCM.
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Wash with 1M HCl (to remove base) followed by Brine.
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Dry organic layer over Na₂SO₄ and concentrate in vacuo.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically stable on silica.
Figure 1: Synthesis via Michael Addition of phenol to ESF.
Mechanism of Action: SuFEx Chemistry
This compound acts as a Covalent Probe . The sulfonyl fluoride group is relatively inert to hydrolysis and general nucleophiles (unlike sulfonyl chlorides) but reacts specifically with protein side chains within a structured binding pocket, a feature known as "context-dependent reactivity."
The SuFEx Mechanism
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Recognition: The 4-fluorophenoxy group acts as a hydrophobic anchor, guiding the molecule into a protein's binding site.
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Activation: The local environment (H-bonding network) activates the S(VI)-F bond.
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Conjugation: A nucleophilic residue (Tyrosine-OH or Lysine-NH₂) attacks the Sulfur.
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Release: Fluoride (F⁻) is ejected as the leaving group, forming a stable Sulfonate or Sulfonamide bond.
Figure 2: SuFEx mechanism showing covalent modification of protein residues.
Applications in Research
A. Fragment-Based Drug Discovery (FBDD)
Researchers use this compound as a "covalent fragment." By screening a library of 2-aryloxyethanesulfonyl fluorides against a protein target, scientists can identify which specific aryl groups (e.g., 4-fluorophenoxy vs. 4-methoxyphenoxy) confer affinity.
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Workflow: Incubate Protein + Probe → Tryptic Digest → LC-MS/MS → Identify modified peptide.
B. Activity-Based Protein Profiling (ABPP)
It serves as a broad-spectrum probe to map the "ligandable" proteome.
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Target: Often targets Tyrosine residues, which are difficult to target with traditional electrophiles (like acrylamides which target Cysteine).
C. Linker Chemistry
The sulfonyl fluoride is a "latent" electrophile. It can be installed early in a synthetic sequence and activated only when required (e.g., under specific pH or in the presence of a calcium catalyst), making it a robust linker for bioconjugation.
References
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Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
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Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm, 9, 1420-1428. [Link]
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Narayanam, M. K., et al. (2020). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 11, 8767-8776. [Link]
